Dehydroacetic acid

説明

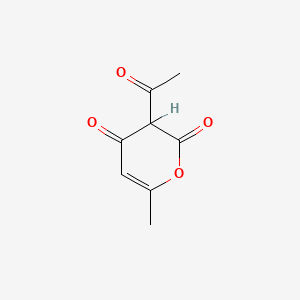

Structure

3D Structure

特性

IUPAC Name |

3-acetyl-6-methylpyran-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-4-3-6(10)7(5(2)9)8(11)12-4/h3,7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGRHXDWITVMQBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(C(=O)O1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6020014 | |

| Record name | Dehydroacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Colorless odorless solid; Highly reactive; [Hawley] White to cream-colored solid; [Merck Index] White odorless powder; [MSDSonline] | |

| Record name | 2H-Pyran-2,4(3H)-dione, 3-acetyl-6-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dehydroacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4673 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

269.9 °C @ 760 MM HG | |

| Record name | DEHYDROACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/291 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

157 °C; 315 °F (OPEN CUP) | |

| Record name | DEHYDROACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/291 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

(WT/WT) 22% IN ACETONE, 18% IN BENZENE, 5% IN METHANOL, 3% IN USP ETHANOL, 3% IN CARBON TETRACHLORIDE, 5% IN ETHER, 0.7% IN N-HEPTANE, LESS THAN 0.1% IN GLYCEROL, 1.6% IN OLIVE OIL, 1.7% IN PROPYLENE GLYCOL, LESS THAN 0.1% IN WATER AT 25 °C, SOL IN ALKALIES, water solubility = 690 mg/l @ 25 °C | |

| Record name | DEHYDROACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/291 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

5.8 (AIR= 1) | |

| Record name | DEHYDROACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/291 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.9 MM HG AT 100 °C | |

| Record name | DEHYDROACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/291 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

NEEDLES FROM WATER, RHOMBIC NEEDLES OR PRISMS FROM ALCOHOL, WHITE TO CREAM CRYSTALLINE POWDER, COLORLESS POWDER, Colorless crystals | |

CAS No. |

520-45-6, 16807-48-0 | |

| Record name | 3-Acetyl-6-methyl-2H-pyran-2,4(3H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=520-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dehydroacetic acid [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016807480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DEHYDROACETIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760135 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DEHYDROACETIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8770 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Pyran-2,4(3H)-dione, 3-acetyl-6-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dehydroacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.541 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEHYDROACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/291 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

109-111 °C (SUBLIMES) | |

| Record name | DEHYDROACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/291 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Dehydroacetic Acid: A Comprehensive Technical Guide for Researchers

Dehydroacetic acid (DHA), a pyrone derivative with the IUPAC name 3-acetyl-2-hydroxy-6-methyl-4H-pyran-4-one, is a versatile organic compound with significant applications in the industrial and pharmaceutical sectors. This guide provides an in-depth overview of its fundamental properties, experimental protocols, and known biological activities to support researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound is an odorless, colorless to white crystalline powder. It exhibits poor solubility in water but is moderately soluble in many organic solvents.[1] Its sodium salt, sodium dehydroacetate, is often used in applications requiring higher water solubility.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Chemical Formula | C₈H₈O₄ | [1] |

| Molar Mass | 168.148 g/mol | [1] |

| Appearance | White to cream-colored crystalline powder | [1][2] |

| Melting Point | 109-113 °C | [1][3] |

| Boiling Point | 270 °C | [1] |

| Solubility in Water | < 0.1 g/100 mL at 25 °C | [4] |

| Solubility in Ethanol | 3 g/100g at 25 °C | [4][5] |

| pKa | Information not readily available in cited sources | |

| E Number | E265 | [1] |

Synthesis and Purification

This compound is primarily synthesized through the base-catalyzed dimerization of diketene.[1] Alternatively, it can be prepared by the self-condensation of ethyl acetoacetate under mildly alkaline conditions.[6]

Experimental Protocol: Synthesis from Ethyl Acetoacetate

This protocol is based on established laboratory procedures for the synthesis of this compound.

Materials:

-

Ethyl acetoacetate (freshly vacuum-distilled)

-

Sodium bicarbonate

-

Toluene

-

Ethanol (for recrystallization)

Procedure:

-

In a 250-mL flask, combine 100 g (0.78 mole) of freshly vacuum-distilled ethyl acetoacetate and 0.05 g of sodium bicarbonate.

-

Heat the mixture, maintaining the toluene at a gentle boil, until the temperature of the liquid in the flask reaches 200–210 °C. This typically takes 7–8 hours.

-

During heating, collect the distillate, which is primarily ethanol.

-

The reaction mixture will turn dark brown.

-

While still hot, transfer the mixture to a 200-mL distilling flask.

-

Distill under reduced pressure. Collect the fraction boiling up to 140 °C at 12 mm Hg.

-

The resulting crude this compound can be further purified by recrystallization from ethanol to yield a purer product with a melting point of approximately 108 °C.

Experimental Workflow: Synthesis and Purification

Analytical Methods for Purity Determination

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are common methods for determining the purity of this compound and its concentration in various products.

Experimental Protocol: HPLC Analysis

This protocol provides a general framework for the HPLC analysis of this compound.

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV detector.

-

Reversed-phase C18 column.

Reagents:

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid (for pH adjustment)

-

This compound standard

Procedure:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, such as a mixture of methanol and water (e.g., 65:35 v/v), adjusted to an acidic pH (e.g., pH 3.0) with phosphoric acid.

-

Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase and then prepare a series of dilutions to create a calibration curve.

-

Sample Preparation: Dissolve the this compound sample in the mobile phase. For formulated products, an extraction step may be necessary.

-

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min

-

Injection volume: 20 µL

-

Detection wavelength: 235 nm

-

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve generated from the standards.

Biological Activities and Mechanisms of Action

This compound is widely recognized for its potent antimicrobial properties, particularly as a fungicide and bactericide.[2] It is utilized as a preservative in cosmetics, personal care products, and certain food items to prevent microbial spoilage.[2][7] Recent research has also explored its potential as an anticancer agent.[8]

Antimicrobial Activity

The primary mechanism of the antimicrobial action of this compound and its sodium salt involves the disruption of microbial cell membranes.[2] Studies on its antifungal activity against Geotrichum citri-aurantii suggest that it alters cell membrane permeability, leading to the loss of cytoplasm and disruption of energy metabolism, specifically by affecting intracellular ATP content and Na+/K+-ATPase activity.[1]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Sterile microbiological broth (e.g., Mueller-Hinton Broth)

-

Bacterial or fungal culture

-

This compound solution of known concentration

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare Inoculum: Grow the test microorganism in a suitable broth to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).

-

Serial Dilutions: Dispense sterile broth into the wells of a microtiter plate. Create a two-fold serial dilution of the this compound solution across the wells.

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Controls: Include a positive control (microorganism in broth without DHA) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours).

-

Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

Anticancer Potential and Signaling Pathways

While the direct molecular targets of this compound in cancer cells are still under extensive investigation, its derivatives have shown inhibitory effects against various cancer cell lines.[8] The biological activities of pyrone-containing compounds often involve the modulation of key cellular signaling pathways. Although direct evidence for this compound is limited, related compounds have been shown to influence pathways such as NF-κB and MAPK, and to induce apoptosis and cell cycle arrest.

Potential Signaling Pathways:

-

NF-κB Signaling Pathway: The NF-κB pathway is a crucial regulator of inflammation and cell survival. Some bioactive compounds can inhibit this pathway, leading to anti-inflammatory and pro-apoptotic effects. While not directly demonstrated for DHA, a study on dehydrodiconiferyl alcohol (DHCA) showed it reduces the production of pro-inflammatory cytokines by down-regulating the activity of I-κB kinase (IKK), which subsequently inhibits the DNA binding activity of NF-κB.

-

Apoptosis Signaling Pathway: Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. Many anticancer agents induce apoptosis through the activation of caspases, a family of cysteine proteases. Structurally related compounds have been shown to induce apoptosis through caspase-3 activation.

References

- 1. Antifungal mechanism of sodium dehydroacetate against Geotrichum citri-aurantii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. atamankimya.com [atamankimya.com]

- 3. The Antifungal Activity and Mechanism of Dehydroabietic Acid Against Alternaria alternata Causing Poplar Leaf Spot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound: Properties and Biological Activity_Chemicalbook [chemicalbook.com]

- 6. Dehydrocostus Lactone Induces Apoptosis and Cell Cycle Arrest through Regulation of JAK2/STAT3/PLK1 Signaling Pathway in Human Esophageal Squamous Cell Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dihydroartemisinin induced caspase-dependent apoptosis through inhibiting the specificity protein 1 pathway in hepatocellular carcinoma SK-Hep-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effective suppression of pro-inflammatory molecules by DHCA via IKK-NF-κB pathway, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Dehydroacetic Acid: A Technical Guide for Researchers

An In-depth Technical Guide on Dehydroacetic Acid (DHA)

Audience: Researchers, scientists, and drug development professionals.

Core Identity and Molecular Structure

This compound (DHA) is a pyrone derivative with the chemical formula C₈H₈O₄. It is a versatile organic compound used across several industries, notably as a preservative in cosmetics and personal care products due to its broad-spectrum antimicrobial properties.[1][2][3]

-

CAS Number: 520-45-6

-

IUPAC Name: 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one

-

Molecular Formula: C₈H₈O₄

-

Molecular Weight: 168.15 g/mol

-

SMILES: CC(=O)C1=C(O)OC(C)=CC1=O

-

InChI Key: PGRHXDWITVMQBC-UHFFFAOYSA-N

This compound exists in tautomeric forms, primarily the enol form (3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one) and the keto form. Its structure contains both nucleophilic and electrophilic centers, contributing to its reactivity and utility as a precursor in the synthesis of other heterocyclic compounds.

Quantitative Data

A summary of the key physicochemical and toxicological properties of this compound is presented below for easy reference and comparison.

Physicochemical Properties

| Property | Value | Source |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 109-111 °C | |

| Boiling Point | 269.9 °C | |

| pKa | 4 | |

| Solubility ( g/100g at 25°C) | ||

| Water | <0.1 | |

| Ethanol | 3 | |

| Propylene Glycol | 1.7 | |

| Glycerin | <0.1 | |

| Olive Oil | <1.6 |

Toxicological Data

| Test | Species | Route | Value | Source |

| LD₅₀ | Rat | Oral | 1000 mg/kg | |

| LD₅₀ | Mouse | Oral | 1330 mg/kg |

Spectroscopic Data

| Spectrum Type | Peak Position(s) | Assignment |

| ¹H-NMR (in CDCl₃) | δ ~2.2 ppm (s, 3H) | -CH₃ (on pyran ring) |

| δ ~2.6 ppm (s, 3H) | -C(O)CH₃ (acetyl group) | |

| δ ~5.9 ppm (s, 1H) | Vinylic proton on pyran ring | |

| δ ~17.0 ppm (s, 1H) | Enolic -OH | |

| ¹³C-NMR (in CDCl₃) | δ ~20 ppm | -CH₃ (on pyran ring) |

| δ ~30 ppm | -C(O)CH₃ (acetyl group) | |

| δ ~98 ppm | Vinylic CH on pyran ring | |

| δ ~105 ppm | Quaternary carbon (acetyl-substituted) | |

| δ ~162 ppm | Quaternary carbon (methyl-substituted) | |

| δ ~168 ppm | C=O (lactone) | |

| δ ~180 ppm | C-OH (enol) | |

| δ ~201 ppm | C=O (acetyl) | |

| FT-IR (KBr) | ~3000 cm⁻¹ (broad) | O-H stretch (intramolecular H-bond) |

| ~1720 cm⁻¹ (strong) | C=O stretch (lactone) | |

| ~1640 cm⁻¹ (strong) | C=O stretch (acetyl ketone, H-bonded) | |

| ~1560 cm⁻¹ (strong) | C=C stretch (pyran ring) |

Experimental Protocols

Detailed methodologies for the synthesis, analysis, and antimicrobial efficacy testing of this compound are provided below.

Synthesis of this compound

This protocol is adapted from a standard organic synthesis procedure involving the self-condensation of ethyl acetoacetate.

Materials:

-

Ethyl acetoacetate (freshly distilled)

-

Sodium bicarbonate (NaHCO₃)

-

Toluene

-

Ethanol (for recrystallization)

Procedure:

-

Place 100 g (0.78 mole) of freshly vacuum-distilled ethyl acetoacetate and 0.05 g of sodium bicarbonate into a 250-mL flask equipped with a reflux condenser.

-

Heat the mixture in a suitable heating mantle. The reaction progress can be monitored by the distillation of ethanol.

-

Continue heating for 7-8 hours, or until the temperature of the liquid in the flask reaches 200–210 °C. During this time, approximately 27 g of distillate (mostly ethanol) will be collected. The reaction mixture will turn dark brown.

-

While the residue is still hot, transfer it to a distillation flask and perform a vacuum distillation.

-

Collect the fraction boiling up to 140 °C at a pressure of 12 mm Hg. This fraction is the crude this compound. The yield of crude product is approximately 34 g (53%).

-

For purification, recrystallize the crude product from ethanol (using approximately 2 mL of ethanol per gram of crude product) to obtain a purer product with a melting point of 108 °C.

HPLC Analysis of this compound in a Cosmetic Product

This protocol outlines a method for the quantitative determination of this compound in a cosmetic formulation using reversed-phase high-performance liquid chromatography (HPLC).

Materials and Equipment:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., TSK gel ODS-80TM, 5 µm, 150 x 4.6 mm)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Tetra-n-butylammonium (TBA) hydroxide

-

Phosphoric acid

-

Solid-Phase Extraction (SPE) cartridges (e.g., Bond-Elut SI)

-

This compound analytical standard

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in methanol. From this stock, create a series of calibration standards at different concentrations.

-

Sample Preparation (Solid-Phase Extraction): a. Accurately weigh a portion of the cosmetic sample and dissolve or suspend it in a suitable solvent. b. Pass the sample solution through a Bond-Elut SI SPE cartridge. c. Wash the cartridge to remove interfering substances. d. Elute the this compound from the cartridge with methanol. e. Dilute the eluate to a known volume with the mobile phase.

-

Chromatographic Conditions:

-

Mobile Phase: A mixture of water and methanol (65:35, v/v) containing 2.5 mM TBA hydroxide, with the pH adjusted to 7.0 using phosphoric acid.

-

Flow Rate: 1.0 mL/min (typical, may require optimization).

-

Column Temperature: Ambient or controlled (e.g., 25 °C).

-

Detection: UV at 235 nm.

-

Injection Volume: 20 µL (typical).

-

-

Analysis: a. Inject the calibration standards to generate a standard curve. b. Inject the prepared sample solution. c. Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes a generalized broth microdilution method to determine the minimum concentration of this compound required to inhibit the growth of specific microorganisms (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, Aspergillus niger).

Materials and Equipment:

-

Sterile 96-well microtiter plates

-

This compound stock solution (sterilized)

-

Appropriate sterile broth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi)

-

Microbial cultures (standardized to 0.5 McFarland turbidity)

-

Microplate reader or visual inspection

Procedure:

-

Plate Preparation: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the this compound stock solution to the first column of wells, creating a 1:2 dilution. c. Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, across the plate. Discard the final 100 µL from the last column. This creates a gradient of this compound concentrations.

-

Inoculation: a. Prepare a standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard and then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells). b. Inoculate each well (except for a sterility control well) with the microbial suspension. c. Include a positive growth control well (broth and inoculum, no this compound) and a sterility control well (broth only).

-

Incubation: a. Cover the plate and incubate under appropriate conditions (e.g., 37 °C for 24 hours for bacteria; 25-30 °C for 48-72 hours for fungi).

-

Result Determination: a. The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a microplate reader.

Visualizations

Synthesis Pathway

Caption: Synthesis of this compound from Ethyl Acetoacetate.

Experimental Workflow: HPLC Analysis

Caption: Workflow for HPLC analysis of this compound.

Conceptual Mechanism of Action

Caption: Conceptual diagram of DHA's preservative action.

References

Spectroscopic Profile of Dehydroacetic Acid: A Technical Guide

Introduction: Dehydroacetic acid (DHA), a pyrone derivative with the chemical formula C₈H₈O₄, is a versatile organic compound utilized across various industries.[1][2] It serves as a crucial ingredient in formulations as a fungicide, bactericide, and food preservative.[1] For researchers, scientists, and professionals in drug development, a comprehensive understanding of its structural and chemical properties is paramount. This guide provides an in-depth analysis of the spectroscopic data of this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), complete with experimental protocols and a logical workflow for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR are instrumental in confirming its chemical structure.

¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound provides information on the number, environment, and connectivity of hydrogen atoms in the molecule.

| Assignment | Chemical Shift (δ) in ppm | Solvent |

| A | 5.73 | D₂O |

| B | 2.447 | D₂O |

| C | 2.104 | D₂O |

| A | 5.441 | DMSO-d₆ |

| B | 2.303 | DMSO-d₆ |

| C | 1.964 | DMSO-d₆ |

| (Data sourced from ChemicalBook for Sodium dehydroacetate, the sodium salt of this compound)[3] |

¹³C NMR Spectroscopic Data

The carbon-13 NMR spectrum reveals the number of different carbon environments within the this compound molecule.

| Chemical Shift (δ) in ppm |

| 20.2 |

| 29.8 |

| 97.1 |

| 104.3 |

| 163.7 |

| 167.5 |

| 176.4 |

| 197.8 |

| (Data sourced from AIST: Spectral Database for Organic Compounds, SDBS) |

Experimental Protocol: NMR Spectroscopy

A general protocol for obtaining NMR spectra of an organic compound like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-25 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).[4] The choice of solvent is critical as it can influence the chemical shifts.

-

Filtration: Filter the solution into a clean NMR tube to remove any particulate matter that could affect the spectral resolution.

-

Instrumentation: The analysis is performed using an NMR spectrometer. Modern spectrometers are equipped with powerful superconducting magnets.[5]

-

Data Acquisition: The prepared sample tube is placed in the spectrometer. For ¹H NMR, the acquisition time is typically a few minutes. For ¹³C NMR, which has a lower natural abundance and sensitivity, longer acquisition times (20-60 minutes) are often necessary.[4][6]

-

Data Processing: The raw data, known as the Free Induction Decay (FID), is converted into a spectrum through a mathematical process called Fourier Transform.[5] The resulting spectrum is then phased, baseline-corrected, and referenced. Tetramethylsilane (TMS) is commonly used as an internal standard for referencing proton and carbon NMR spectra.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[8]

IR Spectroscopic Data

The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups.

| Frequency (cm⁻¹) | Functional Group | Vibration |

| ~3000 | O-H (in enol form) | Stretching |

| ~1720 | C=O (lactone) | Stretching |

| ~1640 | C=O (ketone) | Stretching |

| ~1560 | C=C | Stretching |

| ~1260 | C-O | Stretching |

Experimental Protocol: IR Spectroscopy

A common method for preparing a solid sample like this compound for IR analysis is the KBr pellet technique.

-

Sample Preparation: A small amount of this compound is finely ground with potassium bromide (KBr), which is transparent to infrared radiation.

-

Pellet Formation: The mixture is then compressed under high pressure to form a thin, transparent pellet.

-

Spectral Acquisition: The KBr pellet is placed in the sample holder of an IR spectrometer.[9] The instrument passes a beam of infrared light through the sample and records the frequencies at which the light is absorbed.[10]

-

Data Analysis: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹). The characteristic absorption bands are then correlated with specific functional groups within the molecule.[11]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[12] It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

Mass Spectrometry Data

The mass spectrum of this compound provides its molecular weight and information about its fragmentation.

| m/z (mass-to-charge ratio) | Interpretation |

| 168.04 | Molecular ion [M]⁺ (corresponding to C₈H₈O₄) |

| 126 | Fragment ion [M - C₂H₂O]⁺ |

| 84 | Fragment ion [M - C₄H₄O₂]⁺ |

| 43 | Fragment ion [CH₃CO]⁺ |

| (Data sourced from NIST Chemistry WebBook)[13] |

Experimental Protocol: Mass Spectrometry

A general procedure for obtaining a mass spectrum using electron ionization (EI) is as follows:

-

Sample Introduction: A small amount of the this compound sample is introduced into the mass spectrometer, where it is vaporized.[14]

-

Ionization: The gaseous molecules are bombarded with a high-energy beam of electrons, which knocks an electron off the molecule to form a molecular ion (M⁺). This process can also cause the molecule to break apart into smaller, positively charged fragments.[12]

-

Mass Analysis: The resulting ions are accelerated and then deflected by a magnetic or electric field. The degree of deflection depends on the mass-to-charge ratio (m/z) of the ion.[12]

-

Detection: An ion detector records the abundance of ions at each m/z value.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z.[12]

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: A logical workflow for the spectroscopic analysis of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. specialchem.com [specialchem.com]

- 3. Sodium dehydroacetate (4418-26-2) 1H NMR [m.chemicalbook.com]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 7. NMR Spectroscopy [www2.chemistry.msu.edu]

- 8. community.wvu.edu [community.wvu.edu]

- 9. researchgate.net [researchgate.net]

- 10. webassign.net [webassign.net]

- 11. athabascau.ca [athabascau.ca]

- 12. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 13. This compound [webbook.nist.gov]

- 14. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

Dehydroacetic Acid: An In-depth Technical Guide to its Solubility in Organic Solvents and Water

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroacetic acid (DHA), a pyrone derivative with the chemical formula C₈H₈O₄, is a versatile organic compound with widespread applications.[1] It serves as a crucial ingredient in various industries, functioning as a fungicide, bactericide, plasticizer in synthetic resins, and an antienzyme agent in toothpastes.[1] Furthermore, its sodium salt, sodium dehydroacetate, is utilized as a food preservative.[1] Given its broad utility, a thorough understanding of its solubility characteristics in different solvent systems is paramount for formulation development, synthesis, and various analytical procedures.

This technical guide provides a comprehensive overview of the solubility of this compound in a range of organic solvents and water. It includes quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of its synthesis pathway and a standard solubility testing workflow.

Quantitative Solubility Data

The solubility of this compound varies significantly across different solvents, a critical consideration for its application and formulation. The following tables summarize the available quantitative solubility data at ambient temperature. It is important to note that some discrepancies exist in the reported values across different sources, which may be attributable to variations in experimental conditions and analytical techniques.

Table 1: Solubility of this compound in Organic Solvents at 25 °C

| Organic Solvent | Solubility ( g/100g of solvent) |

| Acetone | 22[2] |

| Benzene | 18[2] |

| Methanol | 5[2] |

| Ethanol | 3[3] |

| Ether | 5 |

| Carbon Tetrachloride | 3 |

| n-Heptane | 0.7 |

| Propylene Glycol | 1.7[3] |

| Olive Oil | <1.6[3] |

| Glycerol | <0.1[3] |

Table 2: Solubility of this compound in Water

| Temperature (°C) | Solubility ( g/100g of water) | pH of Saturated Solution |

| 25 | < 0.1[2][3] | 4[3] |

Note: The sodium salt of this compound exhibits significantly higher water solubility.

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The following are detailed methodologies for two common techniques used to determine the solubility of this compound.

Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[4]

Principle: An excess amount of the solid solute is agitated in a specific solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then quantified to determine the solubility.

Apparatus and Materials:

-

This compound (solid)

-

Solvent of interest

-

Conical flasks or vials with stoppers

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a conical flask. The excess solid should be clearly visible.

-

Equilibration: Seal the flask and place it in a constant temperature shaker bath. Agitate the mixture at a constant speed for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, remove the flask from the shaker and allow the undissolved solid to sediment. For finer particles, centrifugation of the suspension may be necessary.

-

Sample Collection: Carefully withdraw a sample of the supernatant using a syringe. Attach a syringe filter to the syringe and filter the solution into a clean vial to remove any undissolved particles.

-

Quantification:

-

HPLC Method: Dilute the filtered solution with a suitable mobile phase to a concentration within the calibrated range of the HPLC instrument. Analyze the sample using a validated HPLC method to determine the concentration of this compound.

-

UV-Vis Spectrophotometry: If this compound has a distinct chromophore, a UV-Vis spectrophotometer can be used. Prepare a calibration curve using standard solutions of known concentrations. Dilute the filtered sample appropriately and measure its absorbance. The concentration is then determined from the calibration curve.

-

-

Calculation: The solubility is calculated from the determined concentration and expressed in units such as g/100g of solvent, mg/mL, or mol/L.

Gravimetric Method

The gravimetric method is a simpler, albeit potentially less precise, method for determining solubility.

Principle: A known volume of a saturated solution is evaporated to dryness, and the mass of the remaining solute is measured.

Apparatus and Materials:

-

This compound (solid)

-

Solvent of interest

-

Conical flasks or vials with stoppers

-

Constant temperature water bath

-

Filtration apparatus (funnel, filter paper)

-

Evaporating dish

-

Analytical balance

-

Oven

Procedure:

-

Preparation of Saturated Solution: Prepare a saturated solution of this compound in the chosen solvent at a specific temperature as described in the shake-flask method.

-

Filtration: Filter the saturated solution to remove any undissolved solid.

-

Sample Measurement: Accurately pipette a known volume of the clear filtrate into a pre-weighed evaporating dish.

-

Evaporation: Gently heat the evaporating dish in an oven at a temperature below the boiling point of the solvent and the melting point of this compound to evaporate the solvent completely.

-

Drying and Weighing: Once the solvent has evaporated, cool the dish in a desiccator and weigh it on an analytical balance. Repeat the drying and weighing process until a constant mass is obtained.

-

Calculation: The mass of the dissolved this compound is the difference between the final mass of the dish with the residue and the initial mass of the empty dish. The solubility can then be calculated and expressed as g/100 mL or other appropriate units.

Mandatory Visualizations

Synthesis of this compound

This compound can be synthesized through the base-catalyzed dimerization of diketene.[5] An alternative method involves the self-condensation of ethyl acetoacetate.[6]

Caption: Synthesis pathways of this compound.

Experimental Workflow for Solubility Determination (Shake-Flask Method)

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

Caption: Workflow for the shake-flask solubility determination method.

References

- 1. US4496747A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 2. This compound | 520-45-6 [chemicalbook.com]

- 3. ulprospector.com [ulprospector.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

Dehydroacetic acid tautomerism and isomeric forms

An In-depth Technical Guide on the Tautomerism and Isomeric Forms of Dehydroacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (DHA), a pyrone derivative with the chemical formula C₈H₈O₄, is a versatile organic compound with applications as a fungicide, bactericide, and preservative in food and cosmetics.[1][2][3] Its chemical behavior and biological activity are intrinsically linked to its molecular structure, which is not static. DHA exists as a mixture of interconverting isomers known as tautomers. This phenomenon, primarily keto-enol tautomerism, involves the migration of a proton and the shifting of double bonds, resulting in distinct chemical species with different stabilities and reactivities.[4][5][6] Understanding the tautomeric equilibrium of DHA is crucial for predicting its properties, mechanism of action, and stability in various formulations.

This technical guide provides a comprehensive overview of the tautomeric and isomeric forms of this compound. It delves into the structural characteristics of the principal tautomers, presents quantitative data on their relative stability, details the experimental and computational methodologies used for their study, and visualizes the equilibrium pathways.

Tautomeric and Isomeric Forms of this compound

This compound can theoretically exist in several tautomeric forms, but experimental and computational studies have shown that the equilibrium is dominated by specific enol structures. The contribution of diketo or triketo forms is generally considered negligible due to the loss of ring aromaticity and conjugation.[1]

The principal tautomeric forms of this compound are:

-

3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one (Enol Form A): This is the most stable tautomer.[7] Its stability is attributed to an extended conjugated system and the presence of an endocyclic double bond within the six-membered ring, which is generally more stable than an exocyclic double bond.[7] This form is often referred to as the endo-cyclic enol.[1]

-

3-acetyl-2-hydroxy-6-methyl-4H-pyran-4-one (Enol Form B): This is another significant enolic tautomer, often referred to as the exo-cyclic enol.[1]

-

Diketone Forms: While less stable, these keto forms are intermediates in the tautomerization process.

The equilibrium between these forms is dynamic and can be influenced by factors such as solvent polarity and temperature.

Quantitative Analysis of Tautomeric Equilibrium

The relative populations and properties of this compound tautomers have been investigated using both experimental spectroscopy and theoretical calculations. The following tables summarize key quantitative and qualitative data.

Table 1: Relative Stability and Properties of this compound Tautomers

| Tautomer/Isomer | Common Name | IUPAC Name | Relative Stability | Key Structural Features | Dipole Moment |

| Enol Form A | Endo-cyclic enol | 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one | Most Stable[1][7] | Extended conjugation, Intramolecular H-bond | Higher than Form B[8] |

| Enol Form B | Exo-cyclic enol | 3-acetyl-2-hydroxy-6-methyl-4H-pyran-4-one | Less Stable than Form A[1] | Conjugated system | Lower than Form A[8] |

| Diketo/Triketo Forms | N/A | N/A | Negligible contribution[1] | Loss of ring aromaticity | N/A |

Table 2: Spectroscopic Data for this compound Tautomers

| Spectroscopic Method | Tautomer | Observed Feature | Wavelength/Frequency/Chemical Shift | Reference |

| UV-Vis Spectroscopy | Mixture | Lowest energy transition (n→π*) | Calculated λmax | [1][9][10] |

| ¹H NMR Spectroscopy | Mixture | Distinct signals for each tautomer | Specific chemical shifts for enol and keto protons | [1][11] |

| IR Spectroscopy | Enol Form A | C=O and O-H stretching | Specific vibrational frequencies | [8] |

Experimental and Computational Protocols

The study of this compound tautomerism relies on a combination of spectroscopic and computational techniques to identify and quantify the different isomeric forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution because the rate of interconversion is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[11]

-

Objective: To identify the different tautomers present in a solution and determine their relative concentrations.

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable deuterated solvent (e.g., acetonitrile-d₃, chloroform-d) directly in a 5 mm NMR tube.[1][11] Using a dilute solution is important to minimize intermolecular interactions such as dimer formation.[11]

-

Data Acquisition: ¹H NMR spectra are acquired on a spectrometer (e.g., 400 MHz Bruker Advance II).[1][9] The signals corresponding to specific protons in each tautomer (e.g., enol vinyl proton, keto methylene protons) are identified.

-

Data Analysis: The relative ratio of the tautomers is determined by integrating the signals corresponding to each form.[11] The equilibrium constant (K_T) can then be calculated as the ratio of the concentrations of the enol and keto forms.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the conjugated π-systems of the tautomers.

-

Objective: To observe the absorption characteristics of the tautomeric mixture and compare them with theoretical calculations.

-

Sample Preparation: A solution of this compound is prepared in a solvent such as acetonitrile.[1]

-

Data Acquisition: UV-visible spectra are recorded on a spectrophotometer (e.g., Agilent 8354) using a 1 cm path length quartz cuvette.[1][9]

-

Data Analysis: The absorption maxima (λ_max) are identified. These experimental values can be compared with those calculated using computational methods like Time-Dependent Density Functional Theory (TD-DFT) to assign electronic transitions to specific tautomers.[9][10]

Infrared (IR) Spectroscopy

IR spectroscopy helps in identifying the functional groups present in the tautomers.

-

Objective: To identify the characteristic vibrational bands of the functional groups in the tautomers (e.g., C=O, O-H, C=C).

-

Sample Preparation: Samples can be prepared as KBr disks.[1]

-

Data Acquisition: FT-IR spectra are recorded using a spectrometer (e.g., FTIR Bruker IFS28).[1]

-

Data Analysis: The positions of the vibrational bands are compared with known values for different functional groups to confirm the presence of enol and keto forms.

X-ray Crystallography

X-ray crystallography is used to determine the precise three-dimensional structure of this compound in the solid state.[12]

-

Objective: To determine which tautomeric form is present in the crystalline state.

-

Sample Preparation: Single crystals of this compound suitable for X-ray diffraction are grown from a solution.

-

Data Acquisition: A crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is irradiated with X-rays, and the diffraction pattern is recorded.[13]

-

Data Analysis: The diffraction data is used to calculate a three-dimensional electron density map of the molecule, from which the atomic positions, bond lengths, and bond angles can be determined, revealing the specific tautomeric structure in the crystal.[12][13]

Computational Modeling

Theoretical calculations, particularly using Density Functional Theory (DFT), are essential for understanding the intrinsic properties of the tautomers.

-

Objective: To calculate the optimized geometries, relative energies, and spectroscopic properties of the different tautomers.

-

Methodology: The ground state geometries of all possible tautomers are fully optimized using a quantum chemistry software package like Gaussian.[9] A functional such as B3LYP with a suitable basis set (e.g., 6-311G** or 6-31+G(d,p)) is commonly employed.[8][9] Solvent effects can be modeled using methods like the Polarizable Continuum Model (PCM).[14]

-

Data Analysis: The calculations provide the relative energies of the tautomers, allowing for the determination of the most stable form.[1] Theoretical vibrational frequencies (IR) and electronic transitions (UV-Vis) can also be calculated and compared with experimental data to aid in spectral assignment.[8][9]

Visualization of Tautomeric Equilibria

The interconversion between the principal tautomeric forms of this compound can be represented as a dynamic equilibrium.

Caption: Tautomeric equilibrium of this compound.

The logical workflow for the combined experimental and computational analysis of this compound tautomerism is outlined below.

Caption: Workflow for tautomerism analysis.

Conclusion

The tautomerism of this compound is a critical aspect of its chemistry, with the equilibrium predominantly favoring the 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one (endo-cyclic enol) form due to its enhanced stability from an extended conjugated system. The interplay between this and other minor tautomeric forms is influenced by environmental factors. A synergistic approach combining high-resolution spectroscopic techniques like NMR, UV-Vis, and IR with powerful computational methods such as DFT provides a detailed understanding of the structural dynamics and relative stabilities of DHA tautomers. This knowledge is fundamental for professionals in research and drug development, as it impacts the compound's reactivity, bioavailability, and interactions with biological systems.

References

- 1. Photolysis, tautomerism and conformational analysis of this compound and a comparison with 2-hydroxyacetophenone and 2-acetyl-1,3-cyclohexanodione - PMC [pmc.ncbi.nlm.nih.gov]

- 2. specialchem.com [specialchem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. leah4sci.com [leah4sci.com]

- 6. Tautomerization Explained: Keto-Enol and Other Common Types [eureka.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Photolysis, tautomerism and conformational analysis of this compound and a comparison with 2-hydroxyacetophenone and 2-acetyl-1,3-cyclohexanodione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cores.research.asu.edu [cores.research.asu.edu]

- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 13. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 14. jocpr.com [jocpr.com]

Dehydroacetic Acid: A Versatile Synthon in Modern Organic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Dehydroacetic acid (DHA), a pyrone derivative, has emerged as a highly versatile and valuable building block in organic synthesis. Its unique structural features, including multiple reactive sites, allow for a diverse range of chemical transformations, making it an ideal starting material for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the utility of this compound as a synthon, with a focus on its application in the synthesis of medicinally relevant heterocyclic compounds. Detailed experimental protocols, quantitative data summaries, and visual representations of key reaction pathways are presented to serve as a practical resource for researchers in academia and the pharmaceutical industry.

The Reactive Nature of this compound

This compound (3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one) possesses a rich and varied reactivity profile, attributable to its distinct functional groups and electronic properties. The molecule offers several sites for both nucleophilic and electrophilic attack, enabling a wide array of synthetic manipulations.[1][2]

Key reactive centers include:

-

The C3-acetyl group: The carbonyl carbon is susceptible to nucleophilic attack, and the adjacent methyl group's protons are acidic, allowing for condensation reactions.

-

The C4-hydroxyl group: This enolic hydroxyl group can be alkylated or acylated and influences the reactivity of the pyrone ring.

-

The pyrone ring: The conjugated system of the pyrone ring can participate in various reactions. The C6-methyl group can also be involved in condensation reactions. The lactone functionality can undergo ring-opening reactions under certain conditions.[2]

-

The C5-position: This position is susceptible to electrophilic substitution.

This inherent reactivity makes DHA a privileged scaffold for the synthesis of a multitude of heterocyclic systems, many of which exhibit significant biological activity.[3][4][5]

Key Synthetic Transformations of this compound

This compound serves as a precursor for a variety of important synthetic transformations, including multicomponent reactions, condensation reactions, and Michael additions. These reactions provide efficient routes to diverse heterocyclic scaffolds.

Multicomponent Synthesis of Pyranopyrazoles

One of the most powerful applications of this compound is in the multicomponent synthesis of pyranopyrazoles, a class of fused heterocycles with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6][7][8] These one-pot reactions are highly efficient and atom-economical, aligning with the principles of green chemistry.[8]

A typical four-component reaction involves the condensation of an aromatic aldehyde, malononitrile, hydrazine hydrate, and a β-ketoester, often ethyl acetoacetate.[6] The general workflow for this synthesis is depicted below.

References

- 1. tandfonline.com [tandfonline.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. DHA: An Excellent Source of Bioactive Heterocycles: Ingenta Connect [ingentaconnect.com]

- 4. benthamscience.com [benthamscience.com]

- 5. This compound: Properties and Biological Activity_Chemicalbook [chemicalbook.com]

- 6. sphinxsai.com [sphinxsai.com]

- 7. mdpi.com [mdpi.com]

- 8. atlantis-press.com [atlantis-press.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from Dehydroacetic Acid

Introduction

Dehydroacetic acid (DHA), chemically known as 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one, is a highly versatile and reactive starting material in organic synthesis.[1] Its structure contains several reactive sites, including an active methylene group, a carbonyl group in the acetyl side chain, and the pyrone ring system, making it susceptible to attack by both nucleophiles and electrophiles.[2] This reactivity allows for the synthesis of a diverse array of heterocyclic compounds, many of which are of significant interest to the pharmaceutical and drug development industries due to their potential biological activities.[3][4] Heterocyclic compounds are fundamental components of many biomolecules and approved drugs, exhibiting a wide range of therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.[5][6][7]

These application notes provide detailed protocols for the synthesis of pyrazole and pyridine-pyrazole hybrid systems starting from DHA. The methodologies are presented with quantitative data and visual workflows to guide researchers in the efficient synthesis of these valuable molecular scaffolds.

Application Note 1: Synthesis of Pyrazole Derivatives via Chalcone Intermediates

Principle

This protocol outlines a two-step synthesis for pyrazole derivatives. The first step involves a base-catalyzed Claisen-Schmidt condensation between this compound and an aromatic aldehyde to form a chalcone analogue. In the second step, this chalcone intermediate undergoes a cyclization reaction with hydrazine hydrate in an acidic medium to yield the final pyrazole compound, while retaining the pyran-2-one moiety of the original DHA molecule.[8]

Experimental Protocol

Step 1: Synthesis of 3-(3-aryl-acryloyl)-4-hydroxy-6-methyl-pyran-2-one (Chalcone Intermediate)

-

Dissolve this compound (0.01 mol) and a selected aromatic aldehyde (0.01 mol) in 20 mL of chloroform.

-

Add 10 drops of piperidine to the mixture to act as a basic catalyst.

-

Reflux the reaction mixture for 8-10 hours, monitoring the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the mixture and remove the solvent under reduced pressure.

-

Purify the resulting solid chalcone by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of Pyrazole Derivatives

-

Take the synthesized chalcone (0.003 mol) and dissolve it in 25 mL of formic acid or acetic acid.

-

Add hydrazine hydrate (0.003 mol) to the solution.

-

Reflux the mixture for 4-6 hours.[8]

-

Pour the cooled reaction mixture into ice-cold water.

-

Filter the precipitated solid, wash thoroughly with water, and dry.

-

Recrystallize the crude product from ethanol to obtain the purified pyrazole derivative.

Data Presentation

| Entry | Aromatic Aldehyde | Product | Yield (%) |

| 1 | Benzaldehyde | 4-hydroxy-6-methyl-3-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2H-pyran-2-one | ~85% |

| 2 | 4-Chlorobenzaldehyde | 3-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-hydroxy-6-methyl-2H-pyran-2-one | ~88% |

| 3 | 4-Methoxybenzaldehyde | 4-hydroxy-3-[5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-methyl-2H-pyran-2-one | ~90% |

| 4 | 4-Nitrobenzaldehyde | 4-hydroxy-6-methyl-3-[5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2H-pyran-2-one | ~82% |

| Yields are representative and may vary based on specific reaction conditions. |

Experimental Workflow

Caption: Workflow for the synthesis of pyrazoles from this compound.

Application Note 2: Synthesis of Biologically Active Pyrazole-Pyridine Hybrids

Principle

This protocol describes a multi-step synthesis to create novel pyrazole-pyridine hybrid molecules with potential dual anti-inflammatory and anti-malarial activities.[9] The strategy employs molecular hybridization by linking the DHA and pyrazole scaffolds.[10] The process begins with the synthesis of a formyl-pyrazole, which is then condensed with DHA to form a chalcone. This intermediate is finally cyclized with malononitrile and ammonium acetate to construct the pyridine ring.[9][10]

Experimental Protocol

Step 1: Synthesis of Formyl Pyrazoles (Vilsmeier-Haack Reaction)

-

Prepare phenylhydrazone by refluxing phenylhydrazine (0.01 mol) and an appropriate acetophenone (0.01 mol) in ethanol with a catalytic amount of acetic acid for 2 hours.

-

In a separate flask, add phosphorus oxychloride (POCl₃) dropwise to N,N-dimethylformamide (DMF) under ice-bath cooling to generate the Vilsmeier-Haack reagent.

-

Add the previously synthesized phenylhydrazone to the Vilsmeier-Haack reagent, maintaining the temperature in an ice bath for 30 minutes.

-

Allow the reaction to proceed at room temperature, followed by heating to complete the formylation.

-

Neutralize the reaction mixture carefully with a sodium hydroxide solution and extract the formyl pyrazole product.

Step 2: Synthesis of Chalcone Intermediate

-

Combine this compound (0.01 mol), the synthesized formyl pyrazole (0.01 mol), and 10 drops of piperidine in 20 mL of chloroform.[10]

-

Reflux the mixture for 8–10 hours.[10]

-

Monitor the reaction via TLC. Upon completion, remove the solvent under vacuum.

-

Purify the crude chalcone by recrystallization.

Step 3: Synthesis of Pyrazole-Pyridine Hybrids

-

Dissolve the chalcone intermediate from Step 2 in ethanol.

-

Add malononitrile and an excess of ammonium acetate to the solution.[10]

-

Reflux the reaction mixture for 4–5 hours.[10]

-

Cool the mixture and pour it into crushed ice. The solid product will precipitate.

-

Filter the solid, wash it with cold water, and dry it.

-

Purify the final hybrid compound by recrystallization from ethanol.

Data Presentation

The synthesized compounds have shown promising biological activity.[9]

| Compound ID | R-group (on Pyrazole) | Yield (%) | Anti-malarial IC₅₀ (µM) | Anti-inflammatory IC₅₀ (µM) |

| 5a | H | 78 | 1.84 ± 0.11 | 9.15 ± 0.18 |

| 5b | 4-CH₃ | 82 | 1.12 ± 0.08 | 8.32 ± 0.15 |

| 5c | 4-Cl | 85 | 0.96 ± 0.09 | 7.23 ± 0.14 |

| 5d | 4-F | 81 | 1.05 ± 0.07 | 7.98 ± 0.16 |

| Data sourced from Rani, P., et al. (2025).[9][10] |

Experimental Workflow

Caption: Multi-step workflow for pyrazole-pyridine hybrid synthesis.

Biological Pathway Context: Anti-Inflammatory Action

The pyrazole-pyridine hybrids have been identified as potent inhibitors of the Cyclooxygenase-2 (COX-2) enzyme.[9] The COX-2 enzyme is a key mediator in the inflammatory response pathway, responsible for converting arachidonic acid into prostaglandins, which are signaling molecules that promote inflammation, pain, and fever. By inhibiting COX-2, these synthesized compounds can effectively block this pathway and reduce inflammation.

Simplified COX-2 Inflammatory Pathway

Caption: Inhibition of the COX-2 pathway by synthesized compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. researchgate.net [researchgate.net]

- 4. DHA: An Excellent Source of Bioactive Heterocycles: Ingenta Connect [ingentaconnect.com]

- 5. nveo.org [nveo.org]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. (PDF) Investigating the Biological Activity of Some Useful [research.amanote.com]

- 8. researchgate.net [researchgate.net]

- 9. Advances in the synthesis of this compound based pyrazole-pyridine conjugates with promising anti-malarial and anti-inflammatory potentials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

Dehydroacetic Acid: A Versatile Precursor for the Development of Novel Therapeutics

Affiliation: Google Research

Abstract

Dehydroacetic acid (DHA), a pyran-2-one derivative, has emerged as a "privileged scaffold" in medicinal chemistry due to its synthetic accessibility and the diverse biological activities exhibited by its derivatives. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging DHA as a precursor for novel drug discovery. It encompasses synthetic methodologies for key classes of DHA derivatives, protocols for evaluating their biological activities, and a compilation of quantitative data to facilitate structure-activity relationship (SAR) studies. Furthermore, signaling pathways and experimental workflows are visualized to enhance understanding of the underlying mechanisms and experimental designs.

Introduction

This compound (3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one) is a versatile starting material for the synthesis of a wide array of heterocyclic compounds.[1][2] Its reactive sites, including the C3 acetyl group, the C4 hydroxyl group, and the pyrone ring, allow for a variety of chemical modifications, leading to the generation of diverse molecular architectures with significant therapeutic potential.[3] Derivatives of DHA have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[4][5][6] This document serves as a comprehensive guide for the synthesis and evaluation of DHA-based compounds in a drug discovery context.

I. Synthesis of this compound Derivatives

The structural versatility of DHA allows for the synthesis of numerous derivatives. Key classes include chalcones, pyrazoles, and enamines.

General Synthesis of this compound Chalcones

This compound-based chalcones are synthesized via a Claisen-Schmidt condensation reaction between DHA and an appropriate aromatic aldehyde in the presence of a basic catalyst.[2][7]

Protocol:

-

To a solution of this compound (1 equivalent) in a suitable solvent such as ethanol or n-butanol, add the desired aromatic aldehyde (1 equivalent).[2][8]

-

Add a catalytic amount of a base, such as piperidine or a mixture of pyridine and piperidine (1:1), to the reaction mixture.[2][8]

-

Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[8]

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the purified chalcone derivative.

General Synthesis of this compound-Pyrazole Conjugates

Pyrazole derivatives of DHA can be synthesized from the corresponding chalcone intermediates by reaction with hydrazine hydrate or its derivatives.[3][8]

Protocol:

-

Dissolve the this compound chalcone derivative (1 equivalent) in a suitable solvent, such as glacial acetic acid or ethanol.[3]

-

Add hydrazine hydrate or a substituted hydrazine (1-1.2 equivalents) to the solution.[3]

-

Reflux the reaction mixture for several hours, monitoring its completion by TLC.

-

After completion, cool the reaction mixture and pour it into crushed ice.

-

The resulting solid is filtered, washed with water, and purified by recrystallization to yield the pyrazole conjugate.

II. Biological Activity Evaluation Protocols

Antibacterial Activity Assay: Minimum Inhibitory Concentration (MIC) Determination

The antibacterial efficacy of DHA derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[9]

Protocol:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in Mueller-Hinton Broth (MHB) to achieve a range of concentrations.

-

Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Add the bacterial inoculum to each well containing the diluted test compound.

-

Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effects of DHA derivatives on cancer cell lines.[10][11][12]

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the DHA derivative and incubate for 24-72 hours.

-

After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.[10][12]

-

The MTT is reduced by mitochondrial dehydrogenases of viable cells to form purple formazan crystals.[10]

-

Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or isopropanol).[11][12]

-

Measure the absorbance of the solution at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Anti-inflammatory Activity Assay: Bovine Serum Albumin (BSA) Denaturation Assay

This in vitro assay assesses the anti-inflammatory potential of DHA derivatives by measuring their ability to inhibit thermally induced protein denaturation.

Protocol:

-

Prepare a reaction mixture containing 1 mM Bovine Serum Albumin (BSA) in a phosphate buffer (pH 7.4).

-

Add the test compound at various concentrations to the BSA solution.

-

Incubate the mixture at room temperature for 20 minutes.

-

Induce protein denaturation by heating the mixture at 70°C for 15 minutes.

-

After cooling, measure the turbidity of the solution spectrophotometrically at 660 nm.

-

Diclofenac sodium can be used as a reference standard.

-

The percentage inhibition of protein denaturation is calculated, and the IC50 value is determined.

Cyclooxygenase-2 (COX-2) Inhibition Assay

The anti-inflammatory activity of DHA derivatives can be further investigated by assessing their ability to inhibit the COX-2 enzyme.[13][14][15][16]

Protocol:

-

This assay is typically performed using a commercial COX-2 inhibitor screening kit.

-

The assay measures the peroxidase activity of COX-2, which is coupled to a fluorometric or colorimetric probe.[13][14]

-

In a 96-well plate, add the reaction buffer, heme, and human recombinant COX-2 enzyme.[15]

-

Add the test inhibitor at various concentrations.

-

Incubate the plate to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding arachidonic acid, the substrate for COX-2.[15]

-

Measure the fluorescence or absorbance kinetically using a plate reader.

-

The rate of the reaction is proportional to the COX-2 activity, and the percentage inhibition is calculated to determine the IC50 value of the test compound.

III. Quantitative Data Summary

The following tables summarize the biological activities of various this compound derivatives reported in the literature.

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Derivative Class | Test Organism | MIC (µg/mL) | Reference |

| DHA | - | E. coli | >1000 | [9] |

| DHA | - | S. aureus | 1000 | [9] |

| 4b | Enamine | E. coli | 80 | [9] |

| 4b | Enamine | S. aureus | 300 | [9] |

| 4d | Enamine | E. coli | 150 | [9] |

| 4d | Enamine | S. aureus | 100 | [9] |

| Pyrazole 4 | Pyrazole | B. subtilis | 3.125 | [17] |

| Pyrazole 6 | Pyrazole | B. subtilis | 3.125 | [17] |

Table 2: Anticancer Activity of this compound Derivatives

| Compound | Derivative Class | Cell Line | IC50 (µM) | Reference |

| 33 | DHA-Chalcone Hybrid | MCF-7 (Breast) | 4.65 | [1] |

| 35 | DHA-Chalcone Hybrid | MCF-7 (Breast) | 11.5 | [1] |

| 37 | DHA-Chalcone Hybrid | MCF-7 (Breast) | 7.91 | [1] |

| 41 | DHA-Chalcone Hybrid | MCF-7 (Breast) | 2.21 | [1] |

| 43 | DHA-Chalcone Hybrid | MCF-7 (Breast) | 2.53 | [1] |

| 5c | Pyrazole-Pyridine Conjugate | P. falciparum (Malaria) | 0.96 | [8][18] |

| Zn(II) Complex | Metal Complex | HEPG2 (Liver) | 19.5 µg/mL | |

| Pd(II) Complex | Metal Complex | HEPG2 (Liver) | 2.76 µg/mL |

Table 3: Anti-inflammatory Activity of this compound Derivatives

| Compound | Assay | IC50 (µM) | Reference |

| 5a | BSA Denaturation | 10.14 | [8] |

| 5c | BSA Denaturation | 7.23 | [8][18] |

| 5e | BSA Denaturation | 8.56 | [8] |

| Cox-2-IN-26 | COX-2 Inhibition | 0.067 | [16] |

Table 4: Antifungal Activity of this compound Derivatives

| Compound | Test Organism | MIC (µg/mL) | Reference |

| Pyrazole 16 | B. fabae | 6.25 | [17] |

IV. Visualizations

Signaling Pathway

Caption: Anti-inflammatory signaling pathway targeted by DHA derivatives.

Experimental Workflows

Caption: Workflow for the MTT anticancer assay.

Caption: Workflow for the MIC antibacterial assay.

V. Conclusion

This compound represents a valuable and versatile starting material for the synthesis of a wide range of biologically active compounds. The protocols and data presented in this document provide a solid foundation for researchers to explore the therapeutic potential of novel DHA derivatives. The diverse pharmacological activities, coupled with the synthetic tractability of the DHA scaffold, underscore its importance in modern drug discovery and development efforts. Further investigation into the mechanisms of action and optimization of lead compounds will be crucial for translating the promise of DHA derivatives into clinical applications.

References

- 1. Synthesis and Antiproliferative Activity of Novel Dehydroabietic Acid-Chalcone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]